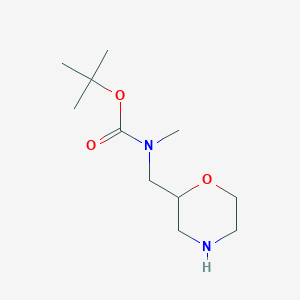

tert-Butyl methyl(morpholin-2-ylmethyl)carbamate

Description

BenchChem offers high-quality tert-Butyl methyl(morpholin-2-ylmethyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl methyl(morpholin-2-ylmethyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-methyl-N-(morpholin-2-ylmethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13(4)8-9-7-12-5-6-15-9/h9,12H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWUVCNHMCLDAOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC1CNCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-depth Technical Guide: tert-Butyl methyl(morpholin-2-ylmethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the chemical properties of tert-Butyl methyl(morpholin-2-ylmethyl)carbamate. Due to the limited availability of public domain experimental data, this guide focuses on the known structural and predicted physicochemical properties of the compound. It serves as a foundational resource for researchers interested in the potential applications of this molecule in synthetic chemistry and drug discovery.

Chemical Identity and Properties

Tert-Butyl methyl(morpholin-2-ylmethyl)carbamate, identified by the CAS number 185692-04-0, is a carbamate derivative incorporating a morpholine moiety. The Boc (tert-butoxycarbonyl) group serves as a common protecting group for the secondary amine, allowing for selective reactions at other positions of the molecule.

Table 1: General Chemical Properties

| Property | Value | Source |

| CAS Number | 185692-04-0 | - |

| Molecular Formula | C₁₁H₂₂N₂O₃ | - |

| Molecular Weight | 230.304 g/mol | - |

| IUPAC Name | tert-butyl methyl(morpholin-2-ylmethyl)carbamate | - |

| Synonyms | (R)-tert-butyl methyl(morpholin-2-ylmethyl)carbamate | - |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| XlogP | 0.4 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Exact Mass | 230.163042 g/mol | PubChem |

| Monoisotopic Mass | 230.163042 g/mol | PubChem |

| Topological Polar Surface Area | 44.8 Ų | PubChem |

| Heavy Atom Count | 16 | PubChem |

| Complexity | 224 | PubChem |

Table 3: Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 231.1703 |

| [M+Na]⁺ | 253.1523 |

Synthesis and Purification

Conceptual Synthetic Pathway

The synthesis would likely involve a two-step process:

-

N-methylation of the secondary amine on the morpholine ring: This would be followed by, or preceded by, the introduction of the aminomethyl group at the 2-position.

-

Boc protection of the resulting secondary amine: The final step would be the protection of the secondary amine with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Caption: Conceptual workflow for the synthesis of tert-Butyl methyl(morpholin-2-ylmethyl)carbamate.

General Purification Protocol

Without a specific synthesis protocol, a general purification strategy for a compound of this nature would typically involve:

-

Work-up: Quenching the reaction and extracting the crude product into an organic solvent.

-

Chromatography: Purification of the crude product using column chromatography on silica gel. The eluent system would be determined based on the polarity of the compound, likely a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).

-

Characterization: Analysis of the purified fractions by Thin Layer Chromatography (TLC) and subsequent characterization of the final product by NMR and mass spectrometry to confirm its identity and purity.

Caption: A general workflow for the purification of a Boc-protected amine.

Spectral Data

Experimentally determined spectral data (NMR, IR, detailed MS) for tert-Butyl methyl(morpholin-2-ylmethyl)carbamate are not available in the cited literature. For research purposes, it would be necessary to acquire this data upon synthesis and purification of the compound.

Biological Activity and Signaling Pathways

There is no publicly available information regarding the biological activity of tert-Butyl methyl(morpholin-2-ylmethyl)carbamate. Consequently, no signaling pathways associated with this compound have been described. Further research would be required to investigate its potential pharmacological effects.

Conclusion

tert-Butyl methyl(morpholin-2-ylmethyl)carbamate is a morpholine derivative with a protected secondary amine. While its fundamental chemical identity is established, a significant gap exists in the publicly available experimental data concerning its detailed chemical properties, a specific and reproducible synthesis protocol, and any potential biological activity. The information provided in this guide is based on predicted data and general chemical principles. Researchers and drug development professionals are encouraged to perform their own experimental validation for any application of this compound. Further studies are warranted to elucidate the chemical and biological characteristics of this molecule, which may hold potential for applications in medicinal chemistry and organic synthesis.

Technical Guide: tert-Butyl methyl(morpholin-2-ylmethyl)carbamate

CAS Number: 185692-04-0

Keywords: tert-Butyl methyl(morpholin-2-ylmethyl)carbamate, morpholine, carbamate, building block, drug discovery.

Abstract

Introduction

tert-Butyl methyl(morpholin-2-ylmethyl)carbamate belongs to the class of N-Boc protected morpholine derivatives. The morpholine ring is a privileged scaffold in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability. The tert-butoxycarbonyl (Boc) protecting group is widely used in organic synthesis due to its stability under various reaction conditions and its facile removal under acidic conditions. The additional N-methyl group can influence the compound's conformation, basicity, and biological activity. This combination of structural features makes tert-butyl methyl(morpholin-2-ylmethyl)carbamate a potentially valuable building block for the synthesis of novel bioactive molecules.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of tert-butyl methyl(morpholin-2-ylmethyl)carbamate is presented in Table 1. It is important to note that most of these values are computationally predicted and await experimental verification.

| Property | Value | Source |

| CAS Number | 185692-04-0 | Publicly available data |

| Molecular Formula | C₁₁H₂₂N₂O₃ | Publicly available data |

| Molecular Weight | 230.31 g/mol | Publicly available data |

| Appearance | Not available | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

| pKa | Not available | - |

Table 1: Physicochemical Properties of tert-Butyl methyl(morpholin-2-ylmethyl)carbamate.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of tert-butyl methyl(morpholin-2-ylmethyl)carbamate (CAS 185692-04-0) is not available in the peer-reviewed scientific literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of N-Boc protected amines and N-alkylation of carbamates.

General Synthetic Strategy

A potential synthetic pathway is outlined below. This represents a generalized approach, and optimization of reaction conditions would be necessary.

Figure 1: A proposed two-step synthesis of the target compound.

Hypothetical Experimental Protocol

Step 1: Synthesis of tert-Butyl (morpholin-2-ylmethyl)carbamate

-

To a stirred solution of 2-(aminomethyl)morpholine (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add triethylamine (1.2 eq).

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield tert-butyl (morpholin-2-ylmethyl)carbamate.

Step 2: Synthesis of tert-Butyl methyl(morpholin-2-ylmethyl)carbamate

-

To a stirred suspension of sodium hydride (NaH, 1.5 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF, 0.5 M) at 0 °C, add a solution of tert-butyl (morpholin-2-ylmethyl)carbamate (1.0 eq) in anhydrous THF.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add methyl iodide (CH₃I, 1.2 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the final product, tert-butyl methyl(morpholin-2-ylmethyl)carbamate.

Note: This is a hypothetical protocol and requires experimental validation and optimization. Appropriate safety precautions must be taken when handling reagents such as sodium hydride and methyl iodide.

Potential Applications in Research and Drug Development

While no specific biological activities or applications have been reported for tert-butyl methyl(morpholin-2-ylmethyl)carbamate, its structural components suggest several areas of potential utility.

Building Block for Medicinal Chemistry

The primary application of this compound is likely as a scaffold or building block in the synthesis of more complex molecules for drug discovery. The morpholine moiety can be incorporated to enhance the pharmacological profile of a lead compound. The Boc-protected amine allows for selective deprotection and further functionalization at a later stage of a synthetic sequence.

Signaling Pathway Exploration

Given the prevalence of morpholine-containing compounds in various therapeutic areas, derivatives of tert-butyl methyl(morpholin-2-ylmethyl)carbamate could be synthesized and screened for activity in various biological assays. A hypothetical workflow for screening such a compound is depicted below.

Figure 2: A generalized workflow for biological screening.

Conclusion and Future Directions

tert-Butyl methyl(morpholin-2-ylmethyl)carbamate is a chemical entity with potential as a valuable intermediate in synthetic and medicinal chemistry. The lack of publicly available experimental data highlights an opportunity for further research. Future work should focus on the development and validation of a robust synthetic protocol, full characterization of the compound using modern analytical techniques (NMR, IR, MS, etc.), and exploration of its utility in the synthesis of novel compounds with potential biological activity. The generation and dissemination of such data would be of significant benefit to the scientific community.

Disclaimer

The information provided in this technical guide is for research and informational purposes only. The hypothetical experimental protocols have not been validated and should be approached with caution. All laboratory work should be conducted by trained professionals in a suitably equipped facility, with appropriate safety measures in place. The author and publisher of this document are not liable for any damages or injuries resulting from the use of this information.

In-Depth Technical Guide: Molecular Weight of tert-Butyl methyl(morpholin-2-ylmethyl)carbamate

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical document provides a detailed analysis of the molecular weight of tert-Butyl methyl(morpholin-2-ylmethyl)carbamate, a key parameter for researchers in pharmacology and medicinal chemistry. The document outlines the compound's molecular formula, C₁₁H₂₂N₂O₃, and presents a systematic calculation of its molecular weight.[1] This guide serves as a foundational resource for laboratory work, including precise measurements for synthesis, formulation, and analytical characterization. All data is presented in structured tables for clarity, and a logical diagram illustrates the computational workflow.

Introduction

tert-Butyl methyl(morpholin-2-ylmethyl)carbamate (CAS No. 185692-04-0) is a morpholine derivative. The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. The addition of a Boc (tert-butoxycarbonyl) protecting group, a common moiety in organic synthesis, suggests its role as an intermediate in the development of more complex molecules.

Accurate determination of the molecular weight is the first critical step in the characterization of any chemical entity. It is fundamental for stoichiometric calculations in chemical reactions, preparation of solutions with precise concentrations, and interpretation of data from various analytical techniques such as mass spectrometry. This document provides a definitive guide to the molecular weight of this specific compound.

Molecular Formula and Composition

The chemical formula for tert-Butyl methyl(morpholin-2-ylmethyl)carbamate is C₁₁H₂₂N₂O₃.[1] This formula dictates the exact number of atoms of each element within a single molecule of the compound. The constituent elements and their counts are detailed in Table 1.

Table 1: Elemental Composition of tert-Butyl methyl(morpholin-2-ylmethyl)carbamate

| Element | Symbol | Atomic Count |

| Carbon | C | 11 |

| Hydrogen | H | 22 |

| Nitrogen | N | 2 |

| Oxygen | O | 3 |

This data is derived from the established molecular formula C₁₁H₂₂N₂O₃.[1]

Calculation of Molecular Weight

The molecular weight (MW) is calculated by summing the atomic weights of all atoms in the molecule. The standard atomic weights of the constituent elements, as recommended by the IUPAC Commission on Isotopic Abundances and Atomic Weights, are used for this calculation.

Experimental Protocols: Molecular Weight Determination

While the theoretical molecular weight is calculated from the molecular formula, it is experimentally verified using mass spectrometry.

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A 1 mg/mL stock solution of tert-Butyl methyl(morpholin-2-ylmethyl)carbamate is prepared in methanol (HPLC grade). The stock is further diluted to 10 µg/mL with a 50:50 acetonitrile/water solution containing 0.1% formic acid.

-

Instrumentation: A calibrated Orbitrap or Time-of-Flight (TOF) mass spectrometer is used for analysis.

-

Ionization: The sample is introduced into the mass spectrometer via electrospray ionization (ESI) in positive ion mode.

-

Data Acquisition: The instrument is set to scan a mass-to-charge (m/z) range of 100-500.

-

Analysis: The exact mass of the protonated molecule [M+H]⁺ is determined. The theoretical exact mass is calculated and compared to the experimental value, with an acceptable mass error typically below 5 ppm.

Data Presentation: Atomic Weights and Final Calculation

The calculation is detailed in Table 2, providing a clear, step-by-step summation to arrive at the final molecular weight.

Table 2: Calculation of the Molecular Weight of C₁₁H₂₂N₂O₃

| Element | Symbol | Atomic Count | Standard Atomic Weight ( g/mol ) | Subtotal ( g/mol ) |

| Carbon | C | 11 | 12.011 | 132.121 |

| Hydrogen | H | 22 | 1.008 | 22.176 |

| Nitrogen | N | 2 | 14.007 | 28.014 |

| Oxygen | O | 3 | 15.999 | 47.997 |

| Total | 230.308 |

Based on this calculation, the molecular weight of tert-Butyl methyl(morpholin-2-ylmethyl)carbamate is 230.31 g/mol (rounded to two decimal places). This aligns with the reported molecular weight of 230.304 g/mol .[1]

Visualization of the Calculation Workflow

The logical process for determining the molecular weight of a compound is straightforward and can be visualized as a simple workflow. This process begins with identifying the molecular formula and culminates in the final calculated weight.

Caption: Workflow for calculating molecular weight.

Conclusion

The molecular weight of tert-Butyl methyl(morpholin-2-ylmethyl)carbamate has been definitively established as 230.31 g/mol based on its molecular formula, C₁₁H₂₂N₂O₃.[1] This technical guide has provided a transparent, step-by-step calculation and outlined the standard experimental procedures for its verification. This fundamental data point is essential for all quantitative applications involving this compound in a research and development setting.

References

An In-depth Technical Guide to the Synthesis of tert-Butyl Methyl(morpholin-2-ylmethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a proposed synthetic pathway for tert-butyl methyl(morpholin-2-ylmethyl)carbamate, a substituted morpholine derivative of interest in medicinal chemistry and drug development. The outlined route is based on established organic chemistry principles and reactions, providing a comprehensive resource for its laboratory-scale preparation.

Proposed Synthetic Route

The synthesis of tert-butyl methyl(morpholin-2-ylmethyl)carbamate can be achieved through a multi-step process commencing with a protected morpholine-2-carboxylic acid. The proposed pathway involves the reduction of the carboxylic acid to an aldehyde, followed by reductive amination and subsequent Boc-protection of the resulting secondary amine.

A plausible synthetic scheme is presented below:

Figure 1: Proposed synthesis route for tert-butyl methyl(morpholin-2-ylmethyl)carbamate.

Experimental Protocols

Step 1: Synthesis of N-Boc-morpholine-2-carboxylic acid

The synthesis of the starting material, N-Boc-morpholine-2-carboxylic acid, has been reported in the literature. One efficient method starts from epichlorohydrin. This process involves the reaction of epichlorohydrin with a protected ethanolamine, followed by cyclization and oxidation to yield the desired carboxylic acid. This method is advantageous as it can be performed without the need for column chromatography, making it scalable.

Step 2: Reduction of N-Boc-morpholine-2-carboxylic acid to N-Boc-morpholine-2-carbaldehyde

Proposed Experimental Protocol:

-

Dissolve N-Boc-morpholine-2-carboxylic acid (1.0 eq) in anhydrous toluene or dichloromethane in a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of DIBAL-H (1.0-1.2 eq) in an appropriate solvent (e.g., toluene or hexanes) dropwise to the stirred solution, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1-3 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow, dropwise addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) or 1 M HCl.

-

Allow the mixture to warm to room temperature and stir until two clear layers are formed.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude N-Boc-morpholine-2-carbaldehyde.

-

The crude product may be used in the next step without further purification or can be purified by column chromatography on silica gel.

Step 3: Reductive Amination of N-Boc-morpholine-2-carbaldehyde with Methylamine

Reductive amination is a versatile method for the formation of amines from carbonyl compounds. In this step, the aldehyde is reacted with methylamine to form an intermediate imine, which is then reduced in situ to the corresponding secondary amine.

Experimental Protocol:

-

Dissolve the crude N-Boc-morpholine-2-carbaldehyde (1.0 eq) in a suitable solvent such as methanol, dichloromethane, or 1,2-dichloroethane.

-

Add a solution of methylamine (1.5-2.0 eq) in a suitable solvent (e.g., methanol, THF, or water) to the aldehyde solution.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine.

-

Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) portion-wise to the reaction mixture. The pH of the reaction may need to be adjusted to be slightly acidic (pH 5-6) with acetic acid, particularly when using NaBH₃CN.

-

Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude N-methyl-morpholin-2-ylmethylamine can be purified by column chromatography.

Step 4: Boc Protection of N-Methyl-morpholin-2-ylmethylamine

The final step involves the protection of the newly formed secondary amine with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol:

-

Dissolve the purified N-methyl-morpholin-2-ylmethylamine (1.0 eq) in a solvent such as dichloromethane, tetrahydrofuran (THF), or acetonitrile.

-

Add a base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (1.2-1.5 eq), to the solution.

-

Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The final product, tert-butyl methyl(morpholin-2-ylmethyl)carbamate, can be purified by column chromatography on silica gel.

Data Presentation

The following table summarizes the key reagents and expected outcomes for the proposed synthesis.

| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |

| 1 | Epichlorohydrin | Protected ethanolamine, Oxidizing agent | N-Boc-morpholine-2-carboxylic acid | High |

| 2 | N-Boc-morpholine-2-carboxylic acid | DIBAL-H | N-Boc-morpholine-2-carbaldehyde | 70-90 |

| 3 | N-Boc-morpholine-2-carbaldehyde | Methylamine, NaBH(OAc)₃ or NaBH₃CN | N-Methyl-morpholin-2-ylmethylamine | 60-85 |

| 4 | N-Methyl-morpholin-2-ylmethylamine | Boc₂O, Et₃N or DIPEA | tert-Butyl methyl(morpholin-2-ylmethyl)carbamate | 85-95 |

Note: Expected yields are estimates based on similar transformations reported in the literature and may vary depending on specific reaction conditions and scale.

Mandatory Visualizations

Experimental Workflow

Spectroscopic and Synthetic Profile of tert-Butyl methyl(morpholin-2-ylmethyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest search, experimental spectroscopic data for tert-butyl methyl(morpholin-2-ylmethyl)carbamate is not available in the public domain, including scientific literature, patent databases, and supplier technical sheets. The following guide provides predicted spectroscopic data based on analogous compounds and outlines a feasible synthetic route and characterization workflow.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for tert-butyl methyl(morpholin-2-ylmethyl)carbamate. These predictions are derived from the analysis of structurally related compounds, including tert-butyl (morpholin-2-ylmethyl)carbamate and other N-methylated carbamates.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Proposed Assignment |

| ~1.45 | s | 9H | C(CH₃)₃ |

| ~2.80 | s | 3H | N-CH₃ |

| ~2.50 - 2.70 | m | 2H | Morpholine ring protons |

| ~2.80 - 3.00 | m | 2H | Morpholine ring protons |

| ~3.20 - 3.40 | m | 2H | N-CH₂- |

| ~3.50 - 3.70 | m | 2H | Morpholine ring protons |

| ~3.80 - 3.95 | m | 1H | Morpholine ring proton (OCH) |

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Proposed Assignment |

| ~28.5 | C(CH₃)₃ |

| ~34.0 | N-CH₃ |

| ~45.0 | Morpholine ring carbon |

| ~52.0 | N-CH₂- |

| ~67.0 | Morpholine ring carbon |

| ~72.0 | Morpholine ring carbon (OCH) |

| ~80.0 | C(CH₃)₃ |

| ~156.0 | C=O (Carbamate) |

Solvent: CDCl₃

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2975 - 2950 | Strong | C-H stretch (alkane) |

| 2850 - 2800 | Medium | C-H stretch (alkane) |

| 1690 - 1670 | Strong | C=O stretch (carbamate) |

| 1390, 1365 | Medium | C-H bend (tert-butyl) |

| 1250 - 1200 | Strong | C-N stretch |

| 1170 - 1150 | Strong | C-O stretch (carbamate) |

| 1120 - 1080 | Strong | C-O-C stretch (morpholine ether) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Proposed Fragment |

| 230 | [M]⁺ (Molecular Ion) |

| 174 | [M - C₄H₈]⁺ |

| 157 | [M - OC(CH₃)₃]⁺ |

| 100 | [Morpholin-2-ylmethyl]⁺ fragment |

| 57 | [C(CH₃)₃]⁺ |

Proposed Experimental Protocols

The synthesis of tert-butyl methyl(morpholin-2-ylmethyl)carbamate can be envisioned through a two-step process starting from the commercially available tert-butyl (morpholin-2-ylmethyl)carbamate.

Step 1: N-Methylation of tert-Butyl (morpholin-2-ylmethyl)carbamate

Objective: To introduce a methyl group onto the carbamate nitrogen.

Materials:

-

tert-Butyl (morpholin-2-ylmethyl)carbamate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of tert-butyl (morpholin-2-ylmethyl)carbamate (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Cool the mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel.

Characterization Workflow

A standard workflow for the purification and characterization of the synthesized tert-butyl methyl(morpholin-2-ylmethyl)carbamate is outlined below.

Objective: To purify and confirm the structure of the synthesized compound.

Materials and Instruments:

-

Crude product from synthesis

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

-

NMR tubes

-

Deuterated chloroform (CDCl₃)

-

NMR Spectrometer (e.g., 400 MHz)

-

FTIR Spectrometer with ATR accessory

-

Mass Spectrometer (e.g., with ESI or GC-MS interface)

Procedure:

-

Purification:

-

Perform flash column chromatography on the crude product using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure compound.

-

Combine the fractions containing the desired product as identified by TLC and concentrate under reduced pressure.

-

-

Structural Characterization:

-

¹H and ¹³C NMR Spectroscopy: Dissolve a small sample of the purified product in CDCl₃ and acquire ¹H and ¹³C NMR spectra to confirm the presence of all expected proton and carbon signals and their multiplicities.

-

FTIR Spectroscopy: Obtain the infrared spectrum of the purified product to identify the characteristic functional group vibrations, particularly the carbamate C=O stretch.

-

Mass Spectrometry: Analyze the purified compound by mass spectrometry to determine its molecular weight and fragmentation pattern, confirming the molecular formula.

-

Visualizations

Caption: Proposed synthesis workflow for tert-Butyl methyl(morpholin-2-ylmethyl)carbamate.

Caption: General workflow for the purification and characterization of the title compound.

Navigating the Safe Handling of tert-Butyl methyl(morpholin-2-ylmethyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the safety and handling procedures for tert-Butyl methyl(morpholin-2-ylmethyl)carbamate. The information herein is compiled from data on structurally similar compounds and should be used as a foundational guide. A thorough, site-specific risk assessment must be conducted before handling this chemical. All laboratory activities should be performed in accordance with institutional and regulatory safety standards.

Compound Identification and Properties

Table 1: Physical and Chemical Properties of Structurally Similar Carbamates

| Property | Data for tert-Butyl carbamate | Data for (S)-tert-Butyl (morpholin-2-ylmethyl)carbamate |

| Molecular Formula | C5H11NO2 | C10H20N2O3[1] |

| Molecular Weight | 117.15 g/mol | 216.28 g/mol [1][2] |

| Appearance | White to slightly yellow needles[3], Off-white solid[4] | Not specified |

| Melting Point | 105 - 109 °C[3][4] | Not specified |

| Boiling Point | Not available[4] | 334.0 ± 17.0 °C at 760 mmHg |

| Solubility | Soluble in methylene chloride, chloroform, and alcohols. Slightly soluble in petroleum ether and water.[3] | Not specified |

Table 2: Hazard Identification and Classification for Similar Carbamates

| Hazard | Classification for tert-Butyl (3-aminopropyl)carbamate | Classification for a related carbamate derivative |

| GHS Classification | Corrosive[5] | Skin Irritation, Serious Eye Irritation, Respiratory Irritation[6] |

| Signal Word | Danger[5] | Warning[6] |

| Hazard Statements | Causes severe skin burns and eye damage[5] | H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation[6] |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] |

Experimental Protocols: Safe Handling and Emergency Procedures

Adherence to strict safety protocols is paramount when working with any chemical compound. The following procedures are based on best practices for handling carbamate derivatives.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial for minimizing exposure risk. The following table outlines the recommended PPE for handling tert-Butyl methyl(morpholin-2-ylmethyl)carbamate.

Table 3: Recommended Personal Protective Equipment (PPE)

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn when there is a significant risk of splashes.[5] | Protects against severe eye damage from splashes. |

| Hand Protection | Double gloving is recommended. Inner Glove: Nitrile rubber (min. 0.1 mm thickness). Outer Glove: Butyl rubber or Neoprene (min. 0.3 mm thickness).[5] | Provides robust protection. Nitrile offers splash resistance, while butyl rubber and neoprene provide extended protection.[5] Change gloves immediately upon contamination. |

| Skin and Body Protection | A flame-resistant or 100% cotton lab coat should be worn over personal clothing. Chemical-resistant apron and sleeves are recommended for larger quantities. Wear closed-toe shoes and long pants.[5] | Protects skin from potential splashes and contact. |

| Respiratory Protection | All work should be conducted in a certified chemical fume hood.[5] If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge is required.[5] | Prevents inhalation of harmful vapors or dust. |

Handling and Storage

-

Handling: Use only with adequate ventilation.[6][7] Avoid contact with skin, eyes, and clothing.[6][7] Wash hands thoroughly after handling.[6][7] Minimize dust generation and accumulation.[6][8] Do not eat, drink, or smoke when using this product.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[6][9] Keep away from sources of ignition.[6]

Spill and Disposal Procedures

-

Small Spills (<100 mL): Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Place the absorbed material in a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable solvent, followed by soap and water.[5]

-

Large Spills (>100 mL): Evacuate the immediate area. Contact your institution's emergency response team.[5]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]

First Aid Measures

Table 4: First Aid Procedures

| Exposure Route | First Aid Measures |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[6][8][9] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops and persists.[6][8][9] |

| Eye Contact | Immediately flush open eyes with running water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Obtain medical aid immediately.[6][8][9] |

| Ingestion | Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical aid immediately.[6][8][9][10] |

Visualized Workflows and Relationships

To further clarify the safety procedures, the following diagrams illustrate key workflows and logical relationships for handling tert-Butyl methyl(morpholin-2-ylmethyl)carbamate.

Caption: Logical workflow for the safe handling of the compound.

Caption: Decision tree for first aid response to exposure.

Toxicology and Ecotoxicity

The toxicological properties of tert-Butyl methyl(morpholin-2-ylmethyl)carbamate have not been fully investigated.[9] Carbamates as a class of compounds are known to be mechanistically similar to organophosphate insecticides, acting as reversible inhibitors of acetylcholinesterase.[11] Symptoms of acute exposure can appear rapidly.[11] There is no specific information available regarding the ecotoxicity of this compound. Therefore, it should not be released into the environment.[9][12]

References

- 1. (S)-2-(N-Boc-aminomethyl)morpholine | C10H20N2O3 | CID 42556133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-butyl N-(2-methylmorpholin-2-yl)carbamate | C10H20N2O3 | CID 174425704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. benchchem.com [benchchem.com]

- 6. aksci.com [aksci.com]

- 7. aksci.com [aksci.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. abmole.com [abmole.com]

- 11. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. combi-blocks.com [combi-blocks.com]

Purity Analysis of tert-Butyl methyl(morpholin-2-ylmethyl)carbamate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of tert-Butyl methyl(morpholin-2-ylmethyl)carbamate, a key intermediate in pharmaceutical synthesis. The guide details experimental protocols for chromatographic, spectroscopic, and other relevant analytical techniques for both the identification and quantification of the active substance and its potential impurities. A thorough discussion of potential process-related and degradation impurities is included, based on a logical synthetic pathway. All quantitative data is summarized in structured tables, and experimental workflows are visualized using Graphviz diagrams to ensure clarity and ease of use for researchers and drug development professionals. This document is intended to serve as a practical resource for quality control and analytical development laboratories.

Introduction

tert-Butyl methyl(morpholin-2-ylmethyl)carbamate is a bifunctional molecule incorporating a Boc-protected amine and a morpholine ring, making it a valuable building block in the synthesis of more complex pharmaceutical agents. The purity of this intermediate is critical as it directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide outlines a comprehensive strategy for the purity analysis of this compound, adhering to the principles of analytical method validation as per ICH guidelines Q2(R2).[1][2][3][4][5]

The analytical approach encompasses a suite of techniques to ensure a complete purity profile, including:

-

Chromatographic Methods (HPLC, GC) for the separation and quantification of the main component and its organic impurities.

-

Spectroscopic Methods (NMR, MS) for structural elucidation and identification of the main component and any unknown impurities.

-

Other Essential Tests such as residual solvent analysis, water content determination, and elemental analysis to provide a complete purity assessment.

Potential Impurities

A robust purity analysis begins with an understanding of the potential impurities that may be present. These can be categorized as process-related impurities, arising from the synthetic route, and degradation products, which may form during storage or handling.

Proposed Synthesis and Potential Process-Related Impurities

While the exact commercial synthesis route may be proprietary, a logical and common pathway for the synthesis of tert-Butyl methyl(morpholin-2-ylmethyl)carbamate is proposed below to anticipate potential impurities. The synthesis can be envisioned as a two-step process starting from 2-(aminomethyl)morpholine:

-

Boc-Protection: Reaction of 2-(aminomethyl)morpholine with di-tert-butyl dicarbonate (Boc)₂O to form tert-butyl (morpholin-2-ylmethyl)carbamate.

-

N-Methylation: Methylation of the carbamate nitrogen using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base.

Based on this proposed pathway, the following process-related impurities could be anticipated:

-

Starting Materials:

-

2-(aminomethyl)morpholine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Methylating agent (e.g., methyl iodide)

-

-

Intermediates:

-

tert-Butyl (morpholin-2-ylmethyl)carbamate (unmethylated precursor)

-

-

By-products:

-

tert-Butanol (from the reaction of (Boc)₂O)

-

Di-Boc protected species

-

Over-methylated products (e.g., quaternary ammonium salts)

-

By-products from the methylating agent and base.

-

Potential Degradation Products

Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) are essential to identify potential degradation products and to establish the stability-indicating nature of the analytical methods.[6][7] Carbamates are known to be susceptible to hydrolysis under both acidic and basic conditions.

-

Acidic Hydrolysis: Cleavage of the Boc group to yield N-methyl-2-(aminomethyl)morpholine, tert-butanol, and carbon dioxide.

-

Basic Hydrolysis: Hydrolysis of the carbamate to yield the corresponding amine.

-

Oxidative Degradation: Oxidation of the morpholine ring or the N-methyl group.

-

Thermal Degradation: Decomposition pathways may vary, potentially involving cleavage of the Boc group.

-

Photodegradation: Depends on the photostability of the molecule.

Analytical Methodologies

A multi-faceted approach is recommended for the comprehensive purity analysis of tert-Butyl methyl(morpholin-2-ylmethyl)carbamate.

High-Performance Liquid Chromatography (HPLC) for Assay and Purity

A stability-indicating HPLC method is the primary technique for determining the purity and assay of the target compound. A reversed-phase method is generally suitable for compounds of this polarity.

Experimental Protocol: HPLC-UV

-

Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

-

Gradient Elution: A typical gradient would start with a low percentage of organic phase and gradually increase to elute more hydrophobic impurities.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Low UV (e.g., 210 nm) due to the lack of a strong chromophore.

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the sample.

-

Dissolve in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter prior to injection.

-

Table 1: Typical HPLC Method Validation Parameters

| Parameter | Acceptance Criteria |

| Specificity | Peak purity index > 0.999. No interference from blank/placebo. |

| Linearity | Correlation coefficient (r²) ≥ 0.999 over the range of 50-150% of the target concentration. |

| Accuracy | 98.0% to 102.0% recovery for the assay. 80.0% to 120.0% for impurities. |

| Precision (RSD) | Repeatability: ≤ 1.0% for assay; ≤ 5.0% for impurities. Intermediate Precision: ≤ 2.0% for assay; ≤ 10.0% for impurities. |

| Limit of Quantitation (LOQ) | Signal-to-noise ratio ≥ 10. |

| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3. |

| Robustness | No significant change in results with small variations in method parameters (e.g., flow rate, column temperature, mobile phase composition). |

Gas Chromatography (GC) for Volatile Impurities and Residual Solvents

Headspace Gas Chromatography (HS-GC) with Flame Ionization Detection (FID) is the standard method for the analysis of residual solvents as per USP <467> and ICH Q3C guidelines. For other volatile impurities, direct injection GC-MS can be employed, potentially after derivatization to increase volatility.[6][7][8]

Experimental Protocol: HS-GC-FID for Residual Solvents

-

Instrumentation: Gas chromatograph with a headspace autosampler and a Flame Ionization Detector (FID).

-

Chromatographic Conditions:

-

Column: A column suitable for solvent analysis (e.g., G43 phase).

-

Carrier Gas: Helium or Hydrogen.

-

Oven Temperature Program: A suitable temperature gradient to separate common organic solvents.

-

Injector Temperature: ~200 °C.

-

Detector Temperature: ~250 °C.

-

-

Headspace Parameters:

-

Vial Equilibration Temperature: ~80 °C.

-

Vial Equilibration Time: ~30 min.

-

-

Sample Preparation:

-

Accurately weigh the sample into a headspace vial.

-

Add a high-boiling point solvent (e.g., DMSO, DMF) to dissolve the sample.

-

Table 2: Common Residual Solvents and their ICH Limits

| Solvent | Class | Concentration Limit (ppm) |

| Methanol | 2 | 3000 |

| Ethanol | 3 | 5000 |

| Acetone | 3 | 5000 |

| Acetonitrile | 2 | 410 |

| Dichloromethane | 2 | 600 |

| Toluene | 2 | 890 |

| This is not an exhaustive list. |

Structural Characterization

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for the structural confirmation of tert-Butyl methyl(morpholin-2-ylmethyl)carbamate and for the identification and quantification of impurities.

-

¹H NMR: The spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the N-methyl group (a singlet), and the protons of the morpholine ring and the methylene bridge. The integration of these signals can be used to confirm the structure and to detect impurities with different proton environments.

-

¹³C NMR: The spectrum will show distinct signals for the carbonyl carbon of the carbamate, the quaternary carbon and methyl carbons of the tert-butyl group, the N-methyl carbon, and the carbons of the morpholine ring.

3.3.2. Mass Spectrometry (MS)

Mass spectrometry, often coupled with a chromatographic technique (LC-MS or GC-MS), is crucial for confirming the molecular weight of the compound and for identifying unknown impurities.

-

Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecule [M+H]⁺ is expected. Fragmentation may involve the loss of the Boc group or cleavage of the morpholine ring.

-

Gas Chromatography-Mass Spectrometry (GC-MS): The fragmentation pattern in EI mode will likely be dominated by cleavage alpha to the nitrogen atoms, providing structural information about the morpholine and the side chain.

Other Purity Tests

3.4.1. Water Content (Karl Fischer Titration)

Karl Fischer titration is the standard method for the determination of water content in pharmaceutical substances.[9]

-

Method: Volumetric or coulometric Karl Fischer titration.

-

Sample Preparation: Dissolving a known amount of the sample in a suitable anhydrous solvent.

3.4.2. Elemental Analysis

Elemental analysis for Carbon, Hydrogen, and Nitrogen (CHN) can be used to confirm the empirical formula of the compound.

-

Method: Combustion analysis.

-

Acceptance Criteria: The experimentally determined percentages of C, H, and N should be within ±0.4% of the theoretical values.

Table 3: Theoretical Elemental Composition of C₁₁H₂₂N₂O₃

| Element | Theoretical Percentage |

| Carbon (C) | 57.36% |

| Hydrogen (H) | 9.63% |

| Nitrogen (N) | 12.16% |

| Oxygen (O) | 20.84% |

Summary and Conclusion

The purity analysis of tert-Butyl methyl(morpholin-2-ylmethyl)carbamate requires a comprehensive approach utilizing a combination of analytical techniques. A validated, stability-indicating HPLC method is central to the determination of assay and purity with respect to organic impurities. This should be complemented by HS-GC for residual solvents, Karl Fischer titration for water content, and spectroscopic methods (NMR and MS) for structural confirmation and impurity identification. A thorough understanding of the synthetic process and potential degradation pathways is essential for the targeted analysis of potential impurities. The methodologies and data presented in this guide provide a solid foundation for the development and implementation of a robust quality control strategy for this important pharmaceutical intermediate.

References

- 1. asianpubs.org [asianpubs.org]

- 2. rsc.org [rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]

- 8. (S)-2-(N-Boc-aminomethyl)morpholine | C10H20N2O3 | CID 42556133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

The Strategic Role of the Boc Protecting Group in the Synthesis of tert-Butyl methyl(morpholin-2-ylmethyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of the tert-butyloxycarbonyl (Boc) protecting group in the synthesis and potential applications of tert-Butyl methyl(morpholin-2-ylmethyl)carbamate. This compound is of interest to medicinal chemists and drug development professionals due to its incorporation of the morpholine scaffold, a privileged structure in numerous therapeutic agents. The strategic use of the Boc group allows for precise chemical modifications, ensuring the integrity of the amine functionality during synthetic transformations.

The Indispensable Role of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. Its popularity stems from its ease of introduction, stability under a wide range of reaction conditions, and facile removal under specific acidic conditions. In the context of tert-Butyl methyl(morpholin-2-ylmethyl)carbamate, the Boc group serves to temporarily mask the secondary amine, preventing it from undergoing unwanted side reactions during the N-methylation step.

The bulky tert-butyl group provides steric hindrance, rendering the protected amine unreactive towards many nucleophiles and bases. This chemical inertness is crucial for achieving high yields and purity in multi-step synthetic sequences. The acid lability of the Boc group allows for its selective removal, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to liberate the free amine at the desired stage of the synthesis.

Physicochemical and Spectral Data

Below is a summary of the available and predicted physicochemical and spectral data for tert-Butyl methyl(morpholin-2-ylmethyl)carbamate and its precursor.

| Property | Value (tert-Butyl (morpholin-2-ylmethyl)carbamate) | Value (tert-Butyl methyl(morpholin-2-ylmethyl)carbamate) | Data Type | Reference |

| Molecular Formula | C₁₀H₂₀N₂O₃ | C₁₁H₂₂N₂O₃ | Calculated | - |

| Molecular Weight | 216.28 g/mol | 230.31 g/mol | Calculated | - |

| Predicted ¹H NMR (CDCl₃, δ ppm) | 1.44 (9H, s), 2.50-2.65 (1H, m), 2.70-2.95 (3H, m), 2.95-3.10 (1H, m), 3.45-3.70 (2H, m), 3.80-3.90 (1H, m), 4.88 (1H, br s) | Not available | Predicted | [1] |

| Predicted Mass Spectrometry (m/z) | [M+H]⁺: 217.15 | [M+H]⁺: 231.17 | Predicted | - |

Experimental Protocols

The synthesis of tert-Butyl methyl(morpholin-2-ylmethyl)carbamate can be envisioned as a two-step process: first, the Boc protection of 2-(aminomethyl)morpholine, followed by the N-methylation of the resulting carbamate.

Boc Protection of 2-(aminomethyl)morpholine (Hypothetical Protocol)

This protocol is a representative procedure adapted from standard Boc protection methodologies.

Materials:

-

2-(aminomethyl)morpholine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 2-(aminomethyl)morpholine (1.0 eq) in dichloromethane (DCM).

-

Add triethylamine (TEA) (1.2 eq) to the solution and cool to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield tert-Butyl (morpholin-2-ylmethyl)carbamate.

N-Methylation of tert-Butyl (morpholin-2-ylmethyl)carbamate (Hypothetical Protocol)

This protocol is adapted from a general procedure for the N-methylation of Boc-protected amino acids.[2]

Materials:

-

tert-Butyl (morpholin-2-ylmethyl)carbamate

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Iodomethane (CH₃I)

-

Anhydrous tetrahydrofuran (THF)

-

Isopropyl alcohol

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of tert-Butyl (morpholin-2-ylmethyl)carbamate (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon), add sodium hydride (1.2 eq) portion-wise at 0 °C.

-

Stir the suspension at 0 °C for 30 minutes.

-

Add iodomethane (1.5 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 16-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction at 0 °C by the slow addition of isopropyl alcohol, followed by saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain tert-Butyl methyl(morpholin-2-ylmethyl)carbamate.

Deprotection of the Boc Group

The removal of the Boc group to yield the free secondary amine can be achieved using standard acidic conditions.

Materials:

-

tert-Butyl methyl(morpholin-2-ylmethyl)carbamate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Dissolve tert-Butyl methyl(morpholin-2-ylmethyl)carbamate (1.0 eq) in DCM.

-

Add trifluoroacetic acid (TFA) (10-20 eq) at 0 °C.

-

Stir the reaction mixture at room temperature for 1-3 hours.

-

Monitor the deprotection by TLC.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

Neutralize the residue by the careful addition of a saturated aqueous NaHCO₃ solution until the effervescence ceases.

-

Extract the product with DCM, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the free amine, methyl(morpholin-2-ylmethyl)amine.

Signaling Pathways and Experimental Workflows

While there are no specific signaling pathways directly implicating tert-Butyl methyl(morpholin-2-ylmethyl)carbamate in the current literature, the morpholine moiety is a key component in many bioactive molecules. Morpholine-containing compounds are known to interact with a variety of biological targets, including receptors and enzymes in the central nervous system. The N-methyl group can further modulate the pharmacological properties of the molecule, such as its basicity, lipophilicity, and binding affinity.

Below are diagrams illustrating the key chemical transformations and a hypothetical experimental workflow.

References

An In-depth Technical Guide on the Stereochemistry of tert-Butyl methyl(morpholin-2-ylmethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract: The morpholine scaffold is a cornerstone in medicinal chemistry, frequently incorporated into molecules targeting the central nervous system (CNS) due to its favorable physicochemical properties that can enhance blood-brain barrier permeability and metabolic stability.[1][2] This technical guide provides a comprehensive overview of the stereochemistry, synthesis, and potential biological evaluation of a specific morpholine derivative, tert-butyl methyl(morpholin-2-ylmethyl)carbamate. While specific experimental data for this exact molecule is not extensively available in public literature, this document outlines a robust framework for its synthesis and characterization based on established chemical principles and data from structurally related compounds. Detailed experimental protocols for its synthesis, stereochemical analysis, and hypothetical biological screening are provided to empower researchers in the fields of drug discovery and development.

Introduction to the Morpholine Moiety in CNS Drug Discovery

The morpholine ring is considered a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[3] Its presence in a molecule can influence key drug-like properties, including:

-

Solubility and Lipophilicity: The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, improving aqueous solubility, while the overall cyclic structure maintains a degree of lipophilicity necessary for membrane traversal.[1]

-

Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can lead to improved pharmacokinetic profiles.[4]

-

Receptor Interaction: The nitrogen atom of the morpholine can be protonated at physiological pH, allowing for ionic interactions with biological targets. The ring's chair conformation also presents substituents in well-defined spatial orientations for optimal receptor binding.[1]

Given these advantages, N-substituted morpholine derivatives are of significant interest in the development of novel therapeutics for neurological and psychiatric disorders.[1][4] This guide focuses on tert-butyl methyl(morpholin-2-ylmethyl)carbamate, a chiral molecule with potential for nuanced biological activity based on its stereoconfiguration.

Stereochemistry and Structural Features

The core of tert-butyl methyl(morpholin-2-ylmethyl)carbamate features a chiral center at the C2 position of the morpholine ring. This gives rise to two enantiomers: (R)-tert-butyl methyl(morpholin-2-ylmethyl)carbamate and (S)-tert-butyl methyl(morpholin-2-ylmethyl)carbamate. The absolute configuration at this center is critical as it will dictate the three-dimensional arrangement of the substituents and, consequently, its interaction with chiral biological macromolecules such as receptors and enzymes.

The tert-butyloxycarbonyl (Boc) group serves as a common protecting group for the primary amine, and its subsequent methylation on the carbamate nitrogen further modulates the molecule's properties. The presence of the methyl group on the carbamate nitrogen can influence the compound's polarity, metabolic stability, and conformational flexibility.

Proposed Synthesis and Experimental Protocols

A plausible and efficient synthesis of tert-butyl methyl(morpholin-2-ylmethyl)carbamate can be envisioned in a two-step process starting from a commercially available chiral precursor, (R)- or (S)-tert-butyl (morpholin-2-ylmethyl)carbamate.

Step 1: Synthesis of (R)- or (S)-tert-butyl (morpholin-2-ylmethyl)carbamate (Precursor)

While this precursor is commercially available, a general synthetic approach often involves the cyclization of an appropriate amino alcohol.

Step 2: N-methylation of the Carbamate

The introduction of the methyl group onto the carbamate nitrogen can be achieved under basic conditions using a suitable methylating agent.

Materials:

-

(R)- or (S)-tert-butyl (morpholin-2-ylmethyl)carbamate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of (R)- or (S)-tert-butyl (morpholin-2-ylmethyl)carbamate (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes.

-

Add methyl iodide (1.5 equivalents) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired tert-butyl methyl(morpholin-2-ylmethyl)carbamate.

Caption: Proposed synthetic workflow for the N-methylation of the carbamate.

Physicochemical and Spectroscopic Characterization (Exemplary Data)

The successful synthesis of tert-butyl methyl(morpholin-2-ylmethyl)carbamate would be confirmed through a suite of analytical techniques. The following table summarizes the expected or exemplary data based on the analysis of structurally similar compounds.

| Parameter | Exemplary Value/Observation |

| Molecular Formula | C₁₁H₂₂N₂O₃ |

| Molecular Weight | 230.31 g/mol |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~3.8-3.6 (m, 2H, morpholine O-CH₂), ~3.5-3.3 (m, 2H, morpholine N-CH₂), ~3.2-3.0 (m, 2H, CH₂-N(Me)Boc), ~2.9 (s, 3H, N-CH₃), ~2.8-2.6 (m, 1H, morpholine CH), ~2.5-2.3 (m, 2H, morpholine N-CH₂), ~1.45 (s, 9H, C(CH₃)₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~156 (C=O), ~80 (C(CH₃)₃), ~70 (morpholine O-CH₂), ~67 (morpholine O-CH₂), ~54 (CH₂-N(Me)Boc), ~50 (morpholine CH), ~46 (morpholine N-CH₂), ~35 (N-CH₃), ~28 (C(CH₃)₃) |

| Mass Spec. (ESI+) | m/z: 231.17 [M+H]⁺, 253.15 [M+Na]⁺ |

| Chiral HPLC | Baseline separation of enantiomers on a suitable chiral stationary phase (e.g., polysaccharide-based column) with a mobile phase of hexane/isopropanol. Retention times will be specific to the column and conditions used. |

| Specific Rotation | A non-zero value ([α]D) for each enantiomer, with equal magnitude and opposite signs, would confirm enantiopurity. The sign (+ or -) would be determined experimentally. |

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Chiral stationary phase column (e.g., Chiralpak® IA, IB, or IC)

Mobile Phase:

-

A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio may require optimization.

-

A small amount of an amine modifier (e.g., 0.1% diethylamine) may be added to improve peak shape.

Procedure:

-

Prepare a standard solution of the racemic tert-butyl methyl(morpholin-2-ylmethyl)carbamate in the mobile phase.

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Inject the standard solution and record the chromatogram.

-

Identify the retention times of the two enantiomers.

-

Prepare a solution of the synthesized, enantiomerically enriched product.

-

Inject the sample solution under the same conditions and determine the enantiomeric excess (e.e.) by comparing the peak areas of the two enantiomers.

Hypothetical Biological Activity and Screening Protocol

Given the prevalence of morpholine-containing compounds in CNS drug discovery, it is plausible that tert-butyl methyl(morpholin-2-ylmethyl)carbamate could interact with various CNS targets, such as G-protein coupled receptors (GPCRs) or ion channels.[1][4] A hypothetical screening cascade could be designed to evaluate its potential as a CNS-active agent.

For illustrative purposes, let's hypothesize that the target molecule acts as a modulator of a specific CNS receptor, for instance, a dopamine or serotonin receptor subtype, which are common targets for drugs treating psychiatric and neurological disorders.

References

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

Commercial suppliers of tert-Butyl methyl(morpholin-2-ylmethyl)carbamate

An In-depth Technical Guide to Commercial Suppliers and Applications of tert-Butyl methyl(morpholin-2-ylmethyl)carbamate

Introduction

tert-Butyl methyl(morpholin-2-ylmethyl)carbamate is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its structure incorporates a morpholine ring, a common scaffold in pharmacologically active molecules, and a tert-butyloxycarbonyl (Boc) protecting group on the amine functionality. This Boc group allows for the strategic and selective modification of other parts of the molecule, making it a versatile intermediate in the synthesis of more complex chemical entities.[1][2][3] The carbamate group itself is a key structural motif in many approved drugs, valued for its chemical stability and ability to act as a peptide bond surrogate, which can improve a molecule's ability to permeate cell membranes.[2][3][4] This guide provides a comprehensive overview of the commercial suppliers of tert-butyl methyl(morpholin-2-ylmethyl)carbamate, its synthesis, and its applications for researchers, scientists, and drug development professionals.

Commercial Suppliers

A variety of chemical suppliers offer tert-butyl methyl(morpholin-2-ylmethyl)carbamate and its stereoisomers. The availability, purity, and quantity can vary between suppliers. Below is a summary of commercial sources for this compound.

| Supplier | Product Name/Synonym | CAS Number | Purity | Available Quantities |

| Novachemistry | tert-Butyl methyl(morpholin-2-ylmethyl)carbamate | 185692-04-0 | Inquiry | 1g, 10g, Bulk |

| Hangzhou Trylead Chemical Technology Co., Ltd. | (R)-tert-butyl methyl(morpholin-2-ylmethyl)carbamate | 185692-04-0 | Inquiry | Inquiry |

| Angene International Limited | (R)-tert-butyl methyl(morpholin-2-ylmethyl)carbamate | 185692-04-0 | Inquiry | Inquiry |

| Shanghai Yuanding Chem. Sci. & Tech. Co., Ltd. | tert-butyl N-[(2R)-morpholin-2-ylmethyl]carbamate | 186202-57-3 | 97% or 98% | 1g, 5g, 10g, 100g, 1kg |

| Sigma-Aldrich (ChemScene LLC) | tert-Butyl N-[(2S)-morpholin-2-ylmethyl]carbamate | 875551-59-0 | Inquiry | Inquiry |

| BLD Pharm | tert-Butyl (morpholin-2-ylmethyl)carbamate | 173341-02-1 | Inquiry | Inquiry |

| iChemical | (S)-tert-Butyl (morpholin-2-ylmethyl)carbamate | 875551-59-0 | Inquiry | Inquiry |

| Laibo Chem | tert-Butyl N-[(2R)-morpholin-2-ylmethyl]carbamate | Not specified | Inquiry | 1g |

| Doron Scientific | tert-Butyl N-[(2S)-morpholin-2-ylmethyl]carbamate | Not specified | Inquiry | Inquiry |

| Leap Chem Co., Ltd. | N-[(2S)-2-Morpholinylmethyl]carbamic acid 1,1-dimethylethyl ester | Not specified | Inquiry | Inquiry |

| Amadis Chemical Company Limited | (S)-2-N-Boc-Aminomethylmorpholine | Not specified | Inquiry | Inquiry |

| Arakato Development Ltd. | (S)-tert-Butyl (morpholin-2-ylmethyl)carbamate | Not specified | Inquiry | Inquiry |

Physicochemical Properties

The general physicochemical properties of carbamate derivatives with a morpholine scaffold are summarized below. Specific values may vary depending on the particular isomer.

| Property | Value |

| Molecular Formula | C11H22N2O3 |

| Molecular Weight | 230.30 g/mol |

| Appearance | Typically a solid or oil |

| Storage | Recommended to be stored under refrigeration in a dry, well-ventilated place.[5] |

Synthesis and Characterization

Representative Experimental Protocol: Boc Protection of 2-(Aminomethyl)morpholine

This protocol describes a common method for introducing a tert-butyloxycarbonyl (Boc) group onto a primary amine.

Materials:

-

2-(Aminomethyl)morpholine

-

Di-tert-butyl dicarbonate (Boc)₂O

-

A suitable solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

A base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA))

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2-(aminomethyl)morpholine (1.0 equivalent) in the chosen solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stir bar.

-

Add the base (e.g., triethylamine, 1.1 equivalents) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by column chromatography on silica gel to yield the pure tert-butyl (morpholin-2-ylmethyl)carbamate.

Characterization

The final product and intermediates should be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. Predicted ¹H NMR signals for a related compound, (S)-tert-Butyl (morpholin-2-ylmethyl)carbamate, include a characteristic singlet for the nine protons of the tert-butyl group around 1.44 ppm.[7]

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

The diagram below illustrates a typical workflow for the synthesis and purification of a Boc-protected morpholine derivative.

Caption: A generalized workflow for the synthesis and purification of Boc-protected morpholine derivatives.

Applications in Research and Drug Development

tert-Butyl methyl(morpholin-2-ylmethyl)carbamate is primarily used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceutical agents. The carbamate functional group is a prevalent feature in many therapeutic agents due to its stability and ability to mimic a peptide bond.[2][3]

The key utility of this compound lies in the Boc protecting group. This group masks the reactive amine, allowing chemical transformations to be performed on other parts of the molecule. The Boc group is stable under many reaction conditions but can be easily removed with acid (e.g., trifluoroacetic acid in DCM) to reveal the free amine for subsequent reactions, such as amide bond formation or reductive amination.[1][8]

The diagram below illustrates the role of Boc-protected intermediates in a multi-step drug discovery synthesis pipeline.

Caption: Use of a Boc-protected morpholine as a key intermediate in a synthetic route.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for tert-butyl methyl(morpholin-2-ylmethyl)carbamate was not found in the search results. However, general safety precautions for related carbamate compounds should be followed.

-

Potential Health Effects: May cause eye, skin, and respiratory tract irritation. The toxicological properties have not been fully investigated.[7]

-

First Aid Measures:

-

Handling and Storage: Handle in a well-ventilated place, wearing suitable personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid formation of dust and aerosols. Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][9]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

References

- 1. Buy (S)-tert-Butyl (morpholin-2-ylmethyl)carbamate | 875551-59-0 [smolecule.com]

- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tert-butyl N-[(2R)-morpholin-2-ylmethyl]carbamate, CasNo.186202-57-3 Shanghai Yuanding Chem. Sci. & Tech. Co., Ltd. China (Mainland) [shydchem.lookchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. (S)-tert-Butyl (morpholin-2-ylmethyl)carbamate, CAS No. 875551-59-0 - iChemical [ichemical.com]

- 8. benchchem.com [benchchem.com]

- 9. Your Inquiry on tert-Butyl methyl(morpholin-2-ylmethyl)carbamate | Chemical-Suppliers [chemical-suppliers.eu]

Methodological & Application

Asymmetric Synthesis of tert-Butyl Methyl(morpholin-2-ylmethyl)carbamate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction